4-Ethyl-4-methylmorpholin-4-ium iodide
Overview
Description
4-Ethyl-4-methylmorpholin-4-ium iodide is a quaternary ammonium salt with the molecular formula C7H16INO. It is a morpholinium-based ionic liquid, characterized by the presence of a morpholine ring substituted with methyl and ethyl groups, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-4-methylmorpholin-4-ium iodide can be synthesized through the quaternization of N-methylmorpholine with ethyl iodide. The reaction typically involves the following steps:
Starting Materials: N-methylmorpholine and ethyl iodide.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions.
Procedure: N-methylmorpholine is reacted with ethyl iodide in a molar ratio of 1:1. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Optimized Conditions: Optimizing reaction conditions to ensure maximum yield and purity.
Purification: Employing industrial purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methylmorpholin-4-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different morpholinium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, cyanides, and thiolates.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with chloride ions would yield N-Methyl,ethyl-morpholinium chloride .
Scientific Research Applications
4-Ethyl-4-methylmorpholin-4-ium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-4-methylmorpholin-4-ium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The compound can stabilize charged intermediates and transition states, facilitating various chemical reactions. In biological systems, it may interact with cell membranes and proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl,ethyl-morpholinium tetrafluoroborate
- N-Methyl,ethyl-morpholinium bis(trifluoromethylsulfonyl)imide
- N-Methyl,propyl-morpholinium bromide
- N-Methyl,butyl-morpholinium bis(trifluoromethylsulfonyl)imide
Uniqueness
4-Ethyl-4-methylmorpholin-4-ium iodide is unique due to its specific combination of methyl and ethyl substituents on the morpholine ring and the presence of an iodide counterion. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
4-ethyl-4-methylmorpholin-4-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO.HI/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKGWTARZIAYQD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCOCC1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962023 | |
Record name | 4-Ethyl-4-methylmorpholin-4-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4186-70-3 | |
Record name | NSC133319 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-4-methylmorpholin-4-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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